molecular formula C9H11BrO2S B8446909 Ethyl2-bromo-5-ethylthiophene-3-carboxylate

Ethyl2-bromo-5-ethylthiophene-3-carboxylate

Cat. No.: B8446909
M. Wt: 263.15 g/mol
InChI Key: KBMPNRNRPHZFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl2-bromo-5-ethylthiophene-3-carboxylate is a thiophene derivative Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-bromo-5-ethylthiophene-3-carboxylate typically involves the bromination of 5-ethyl-thiophene-3-carboxylic acid ethyl ester. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination reactions can enhance efficiency and safety, particularly when handling hazardous reagents like bromine.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-bromo-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Major Products Formed

    Substitution Reactions: Products include 2-substituted thiophene derivatives.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include the corresponding alcohols and reduced thiophene derivatives.

Scientific Research Applications

Ethyl2-bromo-5-ethylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-bromo-5-ethylthiophene-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and ester group can participate in various interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-thiophenecarboxylic acid methyl ester
  • 2-Bromo-3,3-difluoroallyl benzyl sulfide
  • 5-Bromoindole-2-carboxylic acid ethyl ester

Uniqueness

Ethyl2-bromo-5-ethylthiophene-3-carboxylate is unique due to the presence of both a bromine atom and an ethyl group on the thiophene ring. This combination can influence its reactivity and properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

ethyl 2-bromo-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C9H11BrO2S/c1-3-6-5-7(8(10)13-6)9(11)12-4-2/h5H,3-4H2,1-2H3

InChI Key

KBMPNRNRPHZFCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)Br)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Ethyl-thiophene-3-carboxylic acid ethyl ester (1.2 g, 6.52 mmol) was dissolved in acetic acid (10 mL). N-Bromosuccinimide (7.1 mmol) was added and the reaction was stirred for 4 hours. The solvent was removed under vacuum and the product purified by flash chromatography on silica, eluting with 0%-30% t-butylmethylether in cyclohexane. The fractions containing the desired product were concentrated under vacuum to give the title compound (0.7 g). 1H NMR (400 MHz, CHCl3-d): δ 7.05 (s, 1H), 4.3 (q, 2H), 2.75 (q, 2H), 1.4 (t, 3H), 1.3 (t, 3H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.1 mmol
Type
reactant
Reaction Step Two

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